molecular formula C21H24ClN3O3 B251142 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251142
M. Wt: 401.9 g/mol
InChI Key: WDFQBMQDRJBLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as ML297, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts by selectively blocking the T-type calcium channel, which is involved in the regulation of neuronal excitability. It has been shown to inhibit the low-voltage-activated (LVA) calcium current, which is responsible for the generation of burst firing in neurons. By blocking the T-type calcium channel, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce neuronal excitability, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and amplitude of action potentials in neurons, which can have therapeutic implications in various diseases such as epilepsy and neuropathic pain. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce blood pressure by inhibiting the T-type calcium channel in smooth muscle cells.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of the T-type calcium channel, which makes it an ideal tool for studying the role of this channel in various physiological processes. However, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising therapeutic potential in various diseases, and there are several future directions for research in this area. One potential direction is to investigate the efficacy of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in animal models of epilepsy and neuropathic pain. Another direction is to study the effects of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide on insulin secretion and glucose metabolism, which could have implications for the treatment of diabetes. Additionally, the development of more potent and selective T-type calcium channel inhibitors could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis method involves the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then reacted with 3-chloro-2-(4-ethylpiperazin-1-yl)aniline to produce N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit potent and selective activity against the T-type calcium channel, which is involved in various physiological processes such as neuronal excitability, insulin secretion, and smooth muscle contraction. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension.

properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H24ClN3O3/c1-2-24-8-10-25(11-9-24)20-16(22)4-3-5-17(20)23-21(26)15-6-7-18-19(14-15)28-13-12-27-18/h3-7,14H,2,8-13H2,1H3,(H,23,26)

InChI Key

WDFQBMQDRJBLMA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.